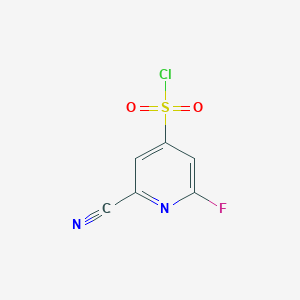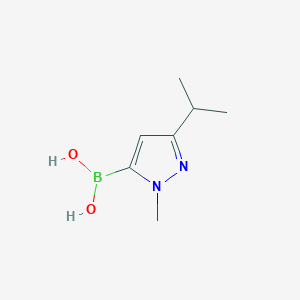
1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group at the first position and an isopropyl group at the third position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1-methyl-3-isopropyl-1H-pyrazole with a boron-containing reagent such as triisopropyl borate under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide to facilitate substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura cross-coupling, the palladium catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-5-boronic acid
- 1-Isopropyl-1H-pyrazole-5-boronic acid
- 3-Methyl-1H-pyrazole-5-boronic acid
Uniqueness: 1-Methyl-3-isopropyl-1H-pyrazole-5-boronic acid is unique due to the presence of both a methyl and an isopropyl group on the pyrazole ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s specific substitution pattern may offer distinct advantages in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C7H13BN2O2 |
|---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5,11-12H,1-3H3 |
InChI Key |
KZXKPGCWGLJBMM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1C)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


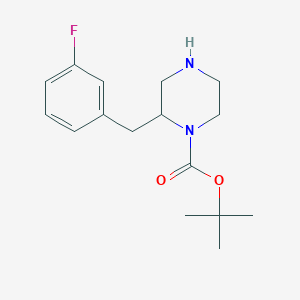
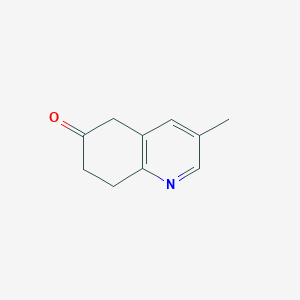
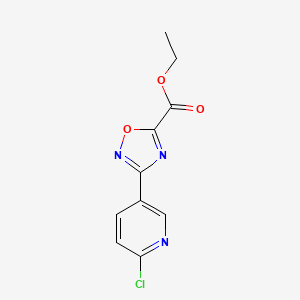
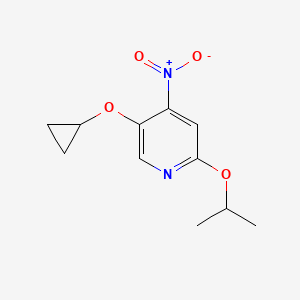
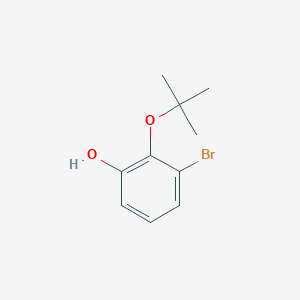


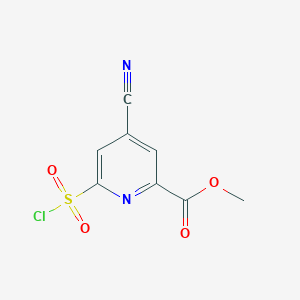

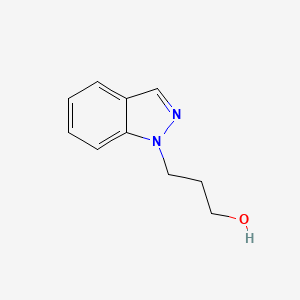

![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
